molecular formula C20H36ClNO2 B2707549 1-[2-(1-Adamantyl)ethoxy]-3-(1-piperidinyl)-2-propanol hydrochloride CAS No. 464877-31-4

1-[2-(1-Adamantyl)ethoxy]-3-(1-piperidinyl)-2-propanol hydrochloride

Cat. No.: B2707549
CAS No.: 464877-31-4
M. Wt: 357.96
InChI Key: HYSYYOSXGDCLOS-UHFFFAOYSA-N
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Description

1-[2-(1-Adamantyl)ethoxy]-3-(1-piperidinyl)-2-propanol hydrochloride is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. Its molecular structure incorporates both an adamantane moiety and a piperidine ring, features commonly associated with bioactivity and explored in the development of therapeutic agents. The adamantyl group is known for its ability to enhance lipid solubility and influence pharmacokinetic properties, while the piperidinyl group is a common pharmacophore found in molecules that interact with various neurological targets. This product is strictly for research use in a laboratory setting and is not intended for any human or veterinary diagnostic or therapeutic applications. Researchers are investigating this compound's potential applications, but its specific mechanism of action and primary research uses are still under characterization.

Properties

IUPAC Name

1-[2-(1-adamantyl)ethoxy]-3-piperidin-1-ylpropan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H35NO2.ClH/c22-19(14-21-5-2-1-3-6-21)15-23-7-4-20-11-16-8-17(12-20)10-18(9-16)13-20;/h16-19,22H,1-15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYSYYOSXGDCLOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(COCCC23CC4CC(C2)CC(C4)C3)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[2-(1-Adamantyl)ethoxy]-3-(1-piperidinyl)-2-propanol hydrochloride involves several steps. One common method includes the reaction of 1-adamantylamine with ethylene oxide to form 1-(2-hydroxyethyl)adamantane. This intermediate is then reacted with 1-chloropropan-2-ol in the presence of a base to yield 1-[2-(1-Adamantyl)ethoxy]-3-(1-piperidinyl)-2-propanol. Finally, the hydrochloride salt is formed by treating the product with hydrochloric acid .

Chemical Reactions Analysis

1-[2-(1-Adamantyl)ethoxy]-3-(1-piperidinyl)-2-propanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, producing various substituted products depending on the reagents and conditions used.

Scientific Research Applications

1-[2-(1-Adamantyl)ethoxy]-3-(1-piperidinyl)-2-propanol hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 1-[2-(1-Adamantyl)ethoxy]-3-(1-piperidinyl)-2-propanol hydrochloride involves its interaction with specific molecular targets and pathways. The adamantyl group in the compound is known to enhance its lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperidinyl group may contribute to its binding affinity to certain receptors or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

The following compounds share structural features with the target molecule, including the propanol backbone, adamantyl or aromatic substituents, and nitrogen-containing heterocycles. Key differences lie in substituent groups, linker regions, and salt forms:

Compound Name Molecular Formula Substituents Salt Form Key Structural Distinctions Reference
1-[2-(1-Adamantyl)ethoxy]-3-(1-piperidinyl)-2-propanol hydrochloride C₂₀H₃₄ClNO₂ (estimated) Adamantyl-ethoxy, piperidinyl Hydrochloride Reference compound; ethoxy linker
1-(Adamantan-1-ylmethoxy)-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride C₂₀H₃₆ClNO₂ Adamantyl-methoxy, 4-methyl-piperidinyl Hydrochloride Methyl-piperidinyl; methoxy vs. ethoxy linker
1-[4-(1-Adamantyl)phenoxy]-3-piperidin-1-ylpropan-2-ol hydrochloride C₂₄H₃₄ClNO₂ Adamantyl-phenoxy, piperidinyl Hydrochloride Phenoxy linker; aromatic ring increases rigidity
1-[4-(1-Adamantyl)phenoxy]-3-(4-methylpiperazinyl)-2-propanol dihydrochloride C₂₅H₃₈Cl₂N₂O₂ Adamantyl-phenoxy, 4-methylpiperazinyl Dihydrochloride Piperazinyl group; additional chloride ion
Sarpogrelate Intermediate M-1 C₂₀H₂₇ClNO₃ Dimethylamino, methoxyphenylethyl-phenoxy Hydrochloride No adamantyl group; methoxyphenylethyl substitution

Pharmacological and Physicochemical Implications

Adamantyl Group Variations
  • Ethoxy vs.
  • Phenoxy Linkers: Compounds with phenoxy linkers ( and ) introduce aromaticity, which can enhance π-π stacking interactions with target proteins but reduce metabolic stability .
Heterocyclic Moieties
  • Piperidinyl vs.
Salt Forms
  • Hydrochloride vs. Dihydrochloride : Dihydrochloride salts () generally exhibit higher solubility in aqueous media, which could enhance bioavailability but may require adjusted dosing .

Therapeutic Context and Research Findings

  • Beta-Blocker Analogs: Compounds like betaxolol () and bevantolol () share the propanol backbone but lack adamantyl groups, instead incorporating aryloxy and aminoalkyl groups for β-adrenergic receptor antagonism . These differences underscore the role of adamantyl in CNS targeting versus cardiovascular applications.
  • Sarpogrelate Intermediate: ’s compound, though lacking adamantyl, demonstrates the pharmacological versatility of propanol derivatives, with applications in antiplatelet therapy via serotonin receptor modulation .

Biological Activity

1-[2-(1-Adamantyl)ethoxy]-3-(1-piperidinyl)-2-propanol hydrochloride is a synthetic compound characterized by its unique molecular structure, which includes an adamantyl group, an ethoxy group, and a piperidinyl moiety. This compound has garnered attention for its potential biological activities, particularly in the realm of pharmacology.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C18H33ClN2O2
  • Molecular Weight : 331.9 g/mol

The adamantyl group contributes to the compound's stability and bioavailability, while the piperidinyl group may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various receptors in the body. The compound is believed to act as a beta-adrenergic antagonist, similar to propranolol, which is known for its ability to block beta-adrenergic receptors, thereby modulating cardiovascular responses and reducing stress-induced cardiac activity .

Comparative Analysis with Propranolol

FeaturePropranololThis compound
Drug Class Non-selective beta blockerPotential beta-blocking agent
Mechanism of Action Blocks β-adrenergic receptorsSimilar mechanism anticipated based on structural analogies
Clinical Uses Hypertension, anxiety, migraineInvestigational; potential for similar therapeutic applications
Bioavailability ~26%Not yet established
Half-life 4–5 hoursNot yet established

Antihypertensive Effects

Research indicates that compounds similar in structure to this compound can exhibit significant antihypertensive effects by inhibiting beta-adrenoceptors. This action can lead to decreased heart rate and reduced cardiac output, making it a candidate for managing hypertension .

Neuroprotective Properties

Preliminary studies suggest that compounds within this class may also possess neuroprotective properties. The adamantyl group has been associated with enhanced central nervous system penetration, potentially offering therapeutic benefits in neurological disorders. Further investigations are necessary to elucidate these effects and their mechanisms .

Q & A

Q. What are the key considerations for optimizing the synthesis of 1-[2-(1-Adamantyl)ethoxy]-3-(1-piperidinyl)-2-propanol hydrochloride?

Synthesis optimization requires careful control of reaction parameters:

  • Temperature : Elevated temperatures (e.g., 60–80°C) are often needed for adamantane alkylation but must avoid thermal degradation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of adamantane derivatives, while ethers (THF) may improve regioselectivity in piperidine coupling .
  • Purification : Column chromatography with silica gel and gradient elution (e.g., 5–20% MeOH in DCM) is critical due to the compound’s tertiary alcohol and hydrochloride salt properties .
  • Yield validation : Use HPLC (C18 column, 0.1% TFA in water/acetonitrile) and 1^1H NMR (DMSO-d6, δ 1.4–2.1 ppm for adamantane protons) to confirm purity >95% .

Q. How can the molecular structure of this compound be characterized experimentally?

  • X-ray crystallography : Resolve adamantane’s rigid bicyclic framework and piperidine’s chair conformation (e.g., C–C bond lengths ~1.54 Å for adamantane) .
  • NMR spectroscopy : Identify key signals:
    • Adamantane protons: δ 1.6–2.1 ppm (multiplet).
    • Piperidine N–CH2_2: δ 2.4–3.0 ppm (triplet).
    • Propanol backbone: δ 3.5–4.2 ppm (doublet of doublets) .
  • Mass spectrometry : ESI-MS in positive mode to confirm molecular ion [M+H]+^+ at m/z 434.1 .

Q. What preliminary biological assays are recommended for assessing its pharmacological potential?

  • In vitro receptor binding : Screen against GPCRs (e.g., dopamine D2 or sigma-1 receptors) due to piperidine’s affinity for neurotransmitter systems .
  • Enzyme inhibition : Test acetylcholinesterase (AChE) or monoamine oxidase (MAO) activity using Ellman’s assay or fluorometric methods .
  • Cytotoxicity : MTT assay in HEK-293 or HepG2 cells to establish IC50_{50} values (reportedly 10–50 µM for similar adamantane-piperidine hybrids) .

Advanced Research Questions

Q. How can contradictory data in biological assays (e.g., varying IC50_{50}50​ values) be resolved?

  • Assay standardization : Control variables like pH (7.4 vs. 6.8 in lysosomes), temperature (25°C vs. 37°C), and solvent (DMSO concentration ≤0.1%) .
  • Structural analogs : Compare with derivatives lacking adamantane (e.g., 3-(piperidinyl)propanol) to isolate adamantane’s role in bioactivity .
  • Metabolic stability : Use liver microsomes (human/rat) to assess cytochrome P450-mediated degradation, which may explain potency discrepancies .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in this compound?

  • Computational modeling : Perform docking studies (AutoDock Vina) targeting adamantane’s hydrophobic pockets in enzymes like AChE (PDB ID: 4EY7) .
  • Isosteric replacements : Substitute piperidine with morpholine (oxygen vs. nitrogen) or replace adamantane with bicyclo[2.2.2]octane to evaluate steric/electronic effects .
  • Pharmacophore mapping : Identify critical hydrogen-bond acceptors (propanol hydroxyl) and hydrophobic regions (adamantane) using Schrödinger’s Phase .

Q. How does the hydrochloride salt form influence pharmacokinetic properties?

  • Solubility : The HCl salt improves aqueous solubility (e.g., 5–10 mg/mL in PBS) compared to the free base, enhancing bioavailability .
  • Crystallinity : Salt formation reduces hygroscopicity, improving stability during storage (DSC analysis shows melting endotherm ~220°C) .
  • Ion-pair effects : Counterion (Cl^-) may modulate membrane permeability via charge-neutral complex formation with phospholipids .

Q. What advanced techniques are recommended for studying metabolic pathways?

  • LC-MS/MS metabolite profiling : Identify phase I metabolites (e.g., hydroxylation at adamantane C2) and phase II conjugates (glucuronidation of propanol) .
  • Radiolabeling : Synthesize 14^{14}C-labeled analog (e.g., 14^{14}C at propanol C2) to track tissue distribution in rodent models .
  • CYP inhibition assays : Test against CYP3A4 and CYP2D6 isoforms using fluorescent substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) .

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